molecular formula C6H11NO2 B076530 (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid CAS No. 10512-89-7

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

Cat. No.: B076530
CAS No.: 10512-89-7
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-WHFBIAKZSA-N
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Description

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Scientific Research Applications

Future Directions

Piperidine derivatives, which include pyrrolidine derivatives, are important synthetic fragments for drug design and have been extensively used in pharmaceuticals . Therefore, the development of efficient methods for the synthesis of substituted pyrrolidines, including “(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid”, is an important task for modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the Michael addition reaction of a chiral glycine Schiff base complexed with nickel(II), followed by further functional group transformations . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts to achieve high enantioselectivity and yield. The use of supercritical carbon dioxide as a reaction medium has also been explored to enhance reaction efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylpyrrolidine-2-carboxylic Acid: This diastereomer has different stereochemistry, leading to distinct biological activities and chemical properties.

    Proline: A structurally similar amino acid but lacks the methyl group at the 3-position.

    Pyrrolidine-2-carboxylic Acid: Similar backbone structure but without the methyl substitution.

Uniqueness

The unique stereochemistry of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid distinguishes it from its isomers and other related compounds. This specific configuration imparts unique biological activities and reactivity profiles, making it valuable in various applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in scientific and industrial contexts.

Properties

IUPAC Name

(2S,3S)-3-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369267
Record name (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10512-89-7
Record name (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Reactant of Route 2
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Reactant of Route 3
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Customer
Q & A

Q1: How does (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid interact with its target and what are the downstream effects?

A: this compound acts by binding to the baculovirus IAP repeat (BIR) domain of Melanoma inhibitor of apoptosis (ML-IAP), a protein involved in suppressing apoptosis (programmed cell death) []. This interaction disrupts the binding of ML-IAP to pro-apoptotic proteins like Smac/DIABLO, effectively negating ML-IAP's anti-apoptotic function []. This can sensitize cancer cells, particularly melanoma cells where ML-IAP is often overexpressed, to drug-induced apoptosis [].

Q2: How does substituting proline with this compound in Smac-based peptides impact their binding affinity and selectivity for ML-IAP?

A: Research shows that substituting the Pro3' residue in the Smac-derived peptide (AVPIAQKSE) with this compound significantly enhances its binding affinity and selectivity for ML-IAP-BIR compared to XIAP-BIR3 []. This modification results in a 7-fold increase in binding affinity for ML-IAP-BIR and approximately 100-fold specificity for ML-IAP-BIR relative to XIAP-BIR3 []. This selectivity is crucial as XIAP is ubiquitously expressed in normal tissues, and targeting it could lead to unwanted side effects.

Q3: Are there any analytical methods available to quantify this compound?

A: While not directly analyzing this compound in the context of protein binding, one of the provided papers describes a highly sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescent detection for quantifying pipecolic acid in mouse brain areas []. This method utilizes this compound as an internal standard []. This highlights the applicability of advanced analytical techniques for studying compounds like this compound.

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